molecular formula C5H6BF2NO3 B2802488 3,5-Difluoropyridine-4-boronic acid hydrate CAS No. 2377606-43-2

3,5-Difluoropyridine-4-boronic acid hydrate

Cat. No.: B2802488
CAS No.: 2377606-43-2
M. Wt: 176.91
InChI Key: OBPSIAAOXPAATC-UHFFFAOYSA-N
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Description

3,5-Difluoropyridine-4-boronic acid hydrate is a chemical compound with the molecular formula C5H4BF2NO2·H2O. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties.

Mechanism of Action

Target of Action

The primary target of 3,5-Difluoropyridine-4-boronic acid hydrate is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic acid group is transferred from boron to palladium . The result is the formation of a new carbon–carbon bond .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the rate of release of the active boronic acid can affect the outcome of the reaction . A slow release rate allows the boronic acid to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropyridine-4-boronic acid hydrate typically involves the borylation of 3,5-difluoropyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropyridine-4-boronic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoropyridine-4-boronic acid hydrate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties compared to other fluoropyridine boronic acids. This unique structure makes it particularly useful in certain synthetic applications where electronic effects play a crucial role .

Properties

IUPAC Name

(3,5-difluoropyridin-4-yl)boronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2.H2O/c7-3-1-9-2-4(8)5(3)6(10)11;/h1-2,10-11H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPSIAAOXPAATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)F)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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